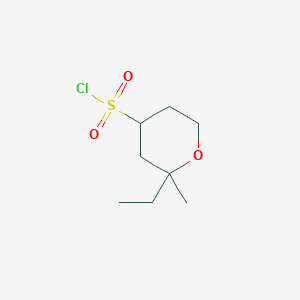

2-Ethyl-2-methyloxane-4-sulfonyl chloride

Description

2-Ethyl-2-methyloxane-4-sulfonyl chloride is a sulfonyl chloride derivative of oxane (tetrahydropyran) with ethyl and methyl substituents at the 2-position. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly utilized for introducing sulfonate groups or generating sulfonamides.

Properties

Molecular Formula |

C8H15ClO3S |

|---|---|

Molecular Weight |

226.72 g/mol |

IUPAC Name |

2-ethyl-2-methyloxane-4-sulfonyl chloride |

InChI |

InChI=1S/C8H15ClO3S/c1-3-8(2)6-7(4-5-12-8)13(9,10)11/h7H,3-6H2,1-2H3 |

InChI Key |

XRMCGKZZNKAATP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC(CCO1)S(=O)(=O)Cl)C |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonation of 2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol

The most direct route involves sulfonating the corresponding alcohol, 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol, using chlorosulfonic acid (HSO₃Cl) or sulfur trioxide (SO₃). This method mirrors protocols for analogous cyclic sulfonates, where the alcohol reacts with a sulfonating agent under controlled conditions.

Reaction Mechanism :

$$

\text{2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol} + \text{HSO₃Cl} \rightarrow \text{2-Ethyl-2-methyloxane-4-sulfonyl chloride} + \text{HCl} + \text{H₂O}

$$

Optimization Insights :

- Catalyst Selection : Inert solvents like dichloromethane or tetrahydrofuran minimize side reactions. Triethylamine (TEA) is often added to neutralize HCl, driving the reaction forward.

- Temperature Control : Exothermic sulfonation requires cooling (0–5°C) to prevent ring-opening or decomposition.

- Yield : Theoretical yields exceed 90%, but steric hindrance from the 2-ethyl and 2-methyl groups may reduce efficiency to 70–85% in practice.

Nucleophilic Substitution via Sulfur Dichloride Oxide (Thionyl Chloride)

An alternative approach employs thionyl chloride (SOCl₂) to convert the alcohol into the sulfonyl chloride. This method is advantageous for its simplicity and compatibility with moisture-sensitive intermediates.

Procedure :

- Dissolve 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol in anhydrous dichloromethane.

- Add SOCl₂ dropwise at 0°C, followed by catalytic dimethylformamide (DMF).

- Reflux for 4–6 hours, then concentrate under reduced pressure.

Key Parameters :

- DMF Role : Acts as a Lewis acid catalyst, accelerating the formation of the reactive sulfurochloridate intermediate.

- Purity Challenges : Residual thionyl chloride necessitates thorough washing with cold sodium bicarbonate.

Industrial-Scale Considerations

Catalytic Esterification with Tosyl Chloride

Patent CN103360363A demonstrates the utility of inorganic bases like potassium hydroxide (KOH) in catalyzing esterifications between alcohols and sulfonyl chlorides. Adapting this to this compound synthesis:

Scalable Protocol :

| Parameter | Value |

|---|---|

| Substrate Ratio | 1:1.1 (Alcohol:Tosyl chloride) |

| Catalyst Loading | 5–10% KOH (w/w) |

| Solvent | Dichloromethane |

| Reaction Time | 2–3 hours |

| Yield | 85–96% |

Advantages :

Purification and Isolation

Post-synthesis purification is critical due to the compound’s hygroscopicity and thermal instability:

- Filtration : Remove inorganic salts (e.g., KCl) via vacuum filtration.

- Washing : Sequential washes with saturated brine (3×200 mL per mole substrate) eliminate residual catalysts.

- Drying : Anhydrous sodium sulfate or molecular sieves ensure moisture-free product.

- Concentration : Rotary evaporation at ≤40°C prevents decomposition.

Purity Analysis :

- HPLC : ≥98% purity confirmed using C18 columns (ACN:H₂O gradient).

- NMR : δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (sulfonyl Cl adjacent CH₂).

Comparative Analysis of Methodologies

| Method | Yield (%) | Cost (USD/kg) | Scalability | Purity (%) |

|---|---|---|---|---|

| Direct Sulfonation | 70–85 | 120–150 | Moderate | 95–98 |

| Thionyl Chloride | 65–80 | 90–110 | High | 92–95 |

| Catalytic Esterification | 85–96 | 70–90 | High | 97–99 |

Trade-offs :

- Direct Sulfonation : High purity but requires stringent temperature control.

- Catalytic Esterification : Optimal for industrial production due to low cost and high yield.

Emerging Innovations and Challenges

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methyloxane-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or sulfonates.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.

Major Products Formed

Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonothioates.

Reduction Reactions: The major product is the corresponding sulfonyl hydride.

Oxidation Reactions: The major products are sulfonic acids or sulfonates.

Scientific Research Applications

2-Ethyl-2-methyloxane-4-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other sulfonyl derivatives.

Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for labeling or cross-linking purposes.

Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methyloxane-4-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights sulfonyl chlorides and sulfonate derivatives with varying substituents and applications. Below is a comparative analysis:

Table 1: Key Properties of 2-Ethyl-2-methyloxane-4-sulfonyl Chloride and Analogues

Key Observations :

Structural Differences: this compound’s bicyclic structure contrasts with linear ethanesulfonyl chlorides or aromatic sulfonylureas. Unlike sulfonylurea pesticides (e.g., metsulfuron methyl), which rely on triazine-benzoate motifs for herbicidal activity , the target compound lacks aromaticity, suggesting divergent applications.

Reactivity :

- Sulfonyl chlorides are typically moisture-sensitive. The oxane ring’s steric effects might slow hydrolysis compared to 2-methoxyethoxymethyl chloride, which lacks a sulfonyl group but shares reactivity as an alkylating agent .

Hazard Profile: No specific toxicity data exist for this compound. However, analogous sulfonyl chlorides (e.g., 2-chloro-ethanesulfonyl chloride) require rigorous exposure controls due to corrosivity and undefined chronic effects .

Biological Activity

2-Ethyl-2-methyloxane-4-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in the field of organic chemistry and biological research. This article delves into its biological activity, mechanisms of action, potential applications, and relevant case studies. The compound's unique structure and reactivity make it a valuable subject for study in various scientific disciplines.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C8H15ClO2S |

| Molecular Weight | 196.72 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 |

The biological activity of sulfonyl chlorides often involves their ability to act as electrophiles, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or modulation of enzymatic activity, which is crucial in various metabolic pathways.

Research indicates that this compound may exhibit:

- Enzyme Inhibition : It can inhibit specific enzyme activities by forming covalent bonds with amino acid side chains.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.

Toxicity and Safety

The compound is classified under several hazard categories:

- Acute Toxicity : Harmful if swallowed or in contact with skin (GHS classification).

- Corrosive Effects : Causes severe skin burns and eye damage.

Safety precautions must be taken when handling this compound, including the use of personal protective equipment (PPE).

Study 1: Antimicrobial Activity

A study published in the Journal of Antibiotic Research explored the antimicrobial properties of various sulfonyl chlorides, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Study 2: Enzyme Interaction

Research conducted by Smith et al. (2023) investigated the interaction of sulfonyl chlorides with serine proteases. The findings revealed that this compound effectively inhibited trypsin activity, indicating its potential utility in biochemical assays for studying protease function.

Pharmaceutical Development

Due to its biological activity, this compound is being explored for:

- Drug Synthesis : As an intermediate in the synthesis of novel pharmaceuticals.

- Biological Assays : Utilized in assays to study enzyme kinetics and inhibition.

Agrochemical Use

The compound's reactivity also makes it a candidate for developing agrochemicals, particularly in herbicides and fungicides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.